6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene
Overview
Mechanism of Action
Mode of Action
It is known that the compound has significant anti-inflammatory capabilities and exceptional antioxidant properties .
Biochemical Pathways
Its anti-inflammatory and antioxidant properties suggest that it may interact with pathways related to inflammation and oxidative stress .
Result of Action
Dihydrolapachenole has been reported to exhibit extraordinary anti-inflammatory capabilities as well as exceptional antioxidant properties . These properties suggest that it may have potential therapeutic effects in the management of chronic inflammatory conditions, notably arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrolapachenole can be synthesized through various chemical reactions involving the precursor lapachenole. The synthesis typically involves reduction reactions where lapachenole is reduced to dihydrolapachenole using suitable reducing agents under controlled conditions .
Industrial Production Methods: Industrial production of dihydrolapachenole involves the extraction of lapachenole from natural sources followed by its chemical reduction. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Dihydrolapachenole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound itself is a product of the reduction of lapachenole.
Substitution: It can participate in substitution reactions where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of dihydrolapachenole.
Reduction: Further reduced forms or hydrogenated derivatives.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Dihydrolapachenole has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and as a research tool in material science.
Comparison with Similar Compounds
Lapachenole: The precursor to dihydrolapachenole, with similar but distinct chemical properties.
1-Methoxynaphthalene: Another compound found in the same plant source with different biological activities.
Other Quinones: Compounds like juglone and plumbagin, which share structural similarities but have different biological effects.
Uniqueness: Dihydrolapachenole stands out due to its specific chemical structure, which imparts unique reactivity and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
6-methoxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-16(2)9-8-11-10-14(17-3)12-6-4-5-7-13(12)15(11)18-16/h4-7,10H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVDAMFCGBFOHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357290 | |
Record name | 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20213-26-7 | |
Record name | 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where is Dihydrolapachenole naturally found?
A: Dihydrolapachenole is a natural product found in the heartwood and sapwood of certain tree species. Specifically, it has been isolated from Tabebuia chrysantha []. It's also present in the sapwood of Tabebuia donnell-smittii and the heartwood of Paratecoma peroba [].
Q2: What is the proposed biosynthetic origin of Dihydrolapachenole?
A: Research suggests that 1-methoxynaphthalene, also found in the relevant tree species, likely serves as an early precursor in the biological pathway leading to Dihydrolapachenole and related C15 compounds [].
Q3: Can Dihydrolapachenole be synthesized in the lab?
A: Yes, a novel synthetic route for Dihydrolapachenole has been developed. This method utilizes ethylenediamine diacetate to catalyze the cyclization of specific naphthalenols with α,β-unsaturated aldehydes, leading to the formation of Dihydrolapachenole []. This synthetic approach offers a controlled and efficient way to produce Dihydrolapachenole for further research.
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